molecular formula C9H12Cl2N4O2 B1662911 Tipiracil hydrochloride CAS No. 183204-72-0

Tipiracil hydrochloride

Número de catálogo: B1662911
Número CAS: 183204-72-0
Peso molecular: 279.12 g/mol
Clave InChI: KGHYQYACJRXCAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Route 1: Sodium Ethoxide-Mediated Reaction

  • Chlorination :

    • Reagents : 6-(chloromethyl)uracil, sulfuryl chloride, acetic acid.

    • Conditions : Reacted at room temperature to form 5-chloro-6-chloromethyluracil (99% purity, 92% yield) .

  • Coupling :

    • Reagents : 5-chloro-6-chloromethyluracil, 2-iminopyrrolidine hydrochloride, sodium ethoxide in N,N-dimethylformamide (DMF).

    • Conditions : Stirred at room temperature for 14 hours, filtered, and neutralized with acetic acid. The product was dissolved in 1 N HCl, treated with activated carbon, and recrystallized with ethanol to yield white crystals .

Route 2: DBU-Mediated Reaction

  • Coupling :

    • Reagents : 5-chloro-6-chloromethyluracil, 2-iminopyrrolidine hydrochloride, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol.

    • Conditions : Reacted at 90°C, then cooled to room temperature to obtain white crystals .

Chlorination Reaction

The chlorination of 6-(chloromethyl)uracil involves the substitution of a methyl hydrogen with chlorine, facilitated by sulfuryl chloride in acetic acid. This step is critical for introducing the reactive chloromethyl group at position 6 of the uracil ring .

Coupling Reaction

The coupling of 5-chloro-6-chloromethyluracil with 2-iminopyrrolidine hydrochloride occurs via nucleophilic substitution. The chloromethyl group undergoes attack by the iminopyrrolidine nitrogen, forming a stable C-N bond .

Crystallization and Purification

This compound exhibits three crystal forms (I, II, III), with Crystal I being the most stable and pharmaceutically preferred due to lower residual solvent content and superior handleability .

Crystallization Methods

  • Crystal I : Produced by dissolving crude this compound in a water-ethanol mixed solvent (1:4 ratio), heating, and cooling to 40°C or higher. This method ensures high purity and minimal residual solvent .

  • Crystal III : Formed under varied solvent conditions but exhibits higher hygroscopicity compared to Crystal I .

Purification

  • Solvent : Ketone solvents (e.g., acetone, methyl ethyl ketone) are used for purification.

  • Conditions : Stirred at 46–53°C for 1–4 hours to achieve 99.8% HPLC purity .

Purification Parameter Crystal I Crystal III
Residual Solvent ContentBelow ICH guidelinesHigher
HygroscopicityLowModerate
FluidityHighModerate

Powder X-Ray Diffraction (PXRD)

Characteristic peaks for each crystal form:

  • Crystal I : 11.6°, 17.2°, 17.8°, 23.3°, 27.1°, 29.3° .

  • Crystal II : 6.5°, 20.6°, 25.5°, 26.1°, 27.0°, 30.2° .

  • Crystal III : 10.5°, 19.6°, 23.7°, 26.2°, 31.2° .

Thermogravimetric Analysis (TG/DTA)

  • Crystal II : No distinct endothermic peak, indicating thermal stability .

Historical Limitations

  • Low Purity : Early methods yielded 95% purity for intermediate 5-chloro-6-chloromethyluracil .

  • Mixed Crystals : Initial synthesis often produced mixed Crystal II/III forms, complicating purification .

Improved Process

Parameter Old Method Improved Method (WO2020121334A1)
Reaction Time (Step I)15–30 hours15–25 hours
Purification SolventEthanolKetone solvents
Final Purity<99%99.8% HPLC

Role in Pharmaceutical Formulations

This compound is combined with trifluridine in TAS-102 (1:0.5 molar ratio) to inhibit thymidine phosphorylase, enhancing trifluridine’s bioavailability and antitumor efficacy . Its stability and low residual solvent content make it suitable for oral formulations .

Aplicaciones Científicas De Investigación

Tipiracil hydrochloride is a pharmaceutical ingredient primarily used in combination with trifluridine for the treatment of metastatic colorectal cancer (mCRC) . The primary function of this compound is to inhibit thymidine phosphorylase, an enzyme that rapidly degrades trifluridine when administered orally . By preventing the breakdown of trifluridine, this compound increases the systemic exposure and bioavailability of trifluridine, enhancing its anti-tumor effects .

Clinical Applications and Efficacy

Treatment of Metastatic Colorectal Cancer: this compound is a component of the oral drug TAS-102, which is approved for the treatment of mCRC in patients who have been previously treated with other chemotherapies . Clinical trials have demonstrated that trifluridine/tipiracil significantly improves progression-free survival (PFS) and overall survival (OS) compared to best supportive care in third-line or later treatment of mCRC .

Dosage and Administration: In clinical trials, patients were typically prescribed trifluridine/tipiracil (FTD/TPI) at a starting dosage of 35 mg/m², administered orally twice daily for five days, followed by a two-day break, and then again for five days within a 28-day treatment cycle .

Combination Therapy: Recent research suggests that combining trifluridine and tipiracil with bevacizumab shows promise as an alternative for patients previously treated for colorectal cancer . Additionally, the combination of trifluridine/tipiracil hydrochloride (FTD/TPI) plus ramucirumab has demonstrated clinical activity in patients with advanced gastric cancer .

Clinical Trial Results

RECOURSE Trial: The pivotal Phase III RECOURSE trial demonstrated the efficacy of trifluridine/tipiracil in patients with mCRC, leading to its worldwide registration . The trial results showed that trifluridine/tipiracil significantly improved median overall survival (OS) compared to the placebo group (7.1 months versus 5.3 months) .

Phase II Trial: An earlier Phase II trial in Japan initially demonstrated the therapeutic efficacy of trifluridine/tipiracil in treating mCRC patients who were refractory or intolerant to standard therapies .

Adverse Events

Most patients receiving trifluridine/tipiracil experienced adverse events (AEs) of grade ≥3 severity. Common adverse events included neutropenia, anemia, and thrombocytopenia .

Regulatory Approval

TAS-102, containing this compound, was first approved in Japan in 2014, followed by approval from the US Food and Drug Administration in 2015 and the European Medicines Agency in 2016 .

Actividad Biológica

Tipiracil hydrochloride is a critical component in the treatment of certain malignancies, particularly when combined with trifluridine in the formulation known as TAS-102. This article reviews the biological activity of tipiracil, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Tipiracil functions primarily as a thymidine phosphorylase inhibitor . By inhibiting this enzyme, tipiracil prevents the metabolism of trifluridine into an inactive metabolite, thereby increasing the bioavailability of trifluridine. This mechanism not only enhances the therapeutic effectiveness of trifluridine but also contributes to antiangiogenic effects by reducing tumor-associated angiogenesis, which is often linked to poor prognosis in cancer patients .

Pharmacokinetics

The pharmacokinetic profile of tipiracil is characterized by:

  • Absorption : At least 27% of tipiracil is absorbed from the gastrointestinal tract.
  • Distribution : The peak plasma concentration is typically reached within three hours after administration.
  • Protein Binding : Less than 8% protein binding is observed in human plasma.
  • Metabolism : Tipiracil undergoes minimal metabolism, primarily hydrolyzed to 6-hydroxymethyluracil (6-HMU), which is not unique to tipiracil.
  • Excretion : Approximately 50% is excreted in feces and 27% in urine .

The elimination half-life ranges from 2.1 to 2.4 hours, indicating that it does not accumulate significantly in the body .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of TAS-102 (trifluridine and tipiracil) in treating unresectable colorectal cancer. Notably:

  • Overall Survival : In a retrospective study involving patients treated with TAS-102 as a second-line therapy, the median overall survival was reported at approximately 5 months with a response rate of 12% .
  • Progression-Free Survival (PFS) : A systematic review indicated that TAS-102 significantly improves PFS compared to best supportive care, with PFS rates reaching up to 42.9% at 16 weeks in certain studies .

Case Studies

A significant case study highlighted adverse effects associated with TAS-102 treatment. A patient with advanced rectal cancer developed interstitial lung disease after two months on TAS-102, leading to severe respiratory failure. This case underscores the need for monitoring respiratory symptoms during treatment .

Safety Profile

While tipiracil itself has not been independently assessed for adverse effects, its combination with trifluridine has been studied extensively. Common adverse effects include:

  • Neutropenia
  • Fatigue
  • Nausea
  • Diarrhea

In clinical trials, no significant long-term toxicity was noted beyond these common effects .

Summary Table of Clinical Findings

StudyPatient CountMedian OSResponse RateDisease Control Rate
Study A175 months12%24%
Study B800 (RECOURSE)Not specifiedNot specifiedNot specified
Study CVariousNot specifiedNot specifiedNot specified

Propiedades

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYQYACJRXCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027748
Record name Tipiracil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183204-72-0
Record name Tipiracil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183204-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipiracil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipiracil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIPIRACIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Chloro-6-chloromethyluracil (5.0 g), 2-iminopyrrolidine (6.14 g), and sodium ethoxide (5.24 g) were dissolved in N,N-dimethylformamide (50 ml) and the resultant solution was stirred for 14 hours at room temperature. Subsequently, precipitated crystals were collected through filtration, and the crystals were suspended in water (30 ml). The resultant suspension was neutralized with acetic acid and washed. Subsequently, insoluble matter was collected through filtration and was dissolved in 1N HCl (60 ml). Activated carbon was added to the resultant solution and the mixture was subjected to filtration. The filtrate was concentrated under reduced pressure, and the residue was washed with ethanol, followed by filtration, to thereby obtain 2.68 g of the title compound (38% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

A solution of 5.0 g of 5-chloro-6-chloromethyluracil, 6.14 g of 2-iminopyrrolidine and 5.24 g of sodium ethoxide in N,N-dimethylformamide (50 ml) was stirred at room temperature for 14 hours. A crystallized matter was collected by filtration and then suspended in 30 ml of water. After the suspension was neutralized with acetic acid and then washed, an insoluble matter was collected by filtration and then dissolved in 60 ml of 1 N hydrochloric acid. Activated carbon was added to the resultant solution, followed by filtration. The filtrate was concentrated under reduced pressure, and the residue so obtained was washed with ethanol and collected with filtration, whereby 2.68 g of the title compound were obtained (yield: 38%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipiracil hydrochloride
Reactant of Route 2
Tipiracil hydrochloride
Reactant of Route 3
Tipiracil hydrochloride
Reactant of Route 4
Tipiracil hydrochloride
Reactant of Route 5
Reactant of Route 5
Tipiracil hydrochloride
Reactant of Route 6
Reactant of Route 6
Tipiracil hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.